molecular formula C19H17N5O2 B6073731 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine

Cat. No. B6073731
M. Wt: 347.4 g/mol
InChI Key: WXHQFZQMOUSGST-UHFFFAOYSA-N
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Description

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine, also known as BI-78D3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have promising results in various scientific research studies, particularly in the fields of cancer and inflammation.

Mechanism of Action

The mechanism of action of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is not fully understood, but it is believed to target multiple signaling pathways involved in cancer and inflammation. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and Aurora B kinase. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been shown to have several biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. It has also been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is its high potency and specificity for its targets. It has been shown to have minimal off-target effects, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is its poor solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for the study of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine. One direction is to further investigate its mechanism of action and identify additional targets that it may inhibit. Another direction is to study its potential therapeutic applications in other diseases, such as autoimmune disorders. Additionally, the development of more soluble analogs of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine may improve its efficacy and usefulness in lab experiments and potential clinical applications.
Conclusion
In conclusion, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and inflammation. Its high potency and specificity for its targets make it a promising candidate for further development as a therapeutic agent. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine involves a series of chemical reactions, starting with the reaction of 3-benzyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine in the presence of a base to yield 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine. The synthesis process has been optimized to achieve high yields and purity of the final compound.

Scientific Research Applications

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have promising results in the fields of cancer and inflammation. In cancer research, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In inflammation research, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(3-isoxazolylmethyl)-N-methyl-2-pyridinamine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation.

properties

IUPAC Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-methyl-N-(1,2-oxazol-3-ylmethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-24(13-16-9-10-25-22-16)18-8-7-15(12-20-18)19-21-17(23-26-19)11-14-5-3-2-4-6-14/h2-10,12H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHQFZQMOUSGST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NOC=C1)C2=NC=C(C=C2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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